![molecular formula C15H13FN2O4S B2512949 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline CAS No. 1024790-72-4](/img/structure/B2512949.png)
4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline
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Description
Molecular Structure Analysis
The molecular structure of 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline consists of a benzene ring substituted with a fluoro group, a sulfonyl group, and a nitroethenyl group. The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline can be predicted based on its structure and the properties of similar compounds. For example, 2-Fluoro-N-(4-methylphenyl)acetamide has a density of 1.2±0.1 g/cm3, a boiling point of 318.7±22.0 °C at 760 mmHg, and a flash point of 146.6±22.3 °C .Scientific Research Applications
Structural and Spectral Analysis
The structural and nonlinear optical properties of this compound have been studied extensively . Experimental investigations were performed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques . These studies help in understanding the molecular structure and interactions within the compound .
Nonlinear Optical Applications
This compound has been found to have significant nonlinear optical properties . Nonlinear optics is a field of physics that deals with light-matter interactions on a microscopic level. This makes the compound potentially useful in applications such as solar energy collectors, optoelectronic devices, and gas adsorption and storage .
Precursor in Chemical Synthesis
4-Fluoroaniline, a related compound, is used as a precursor to various potential and real applications . It can be prepared by the hydrogenation of 4-nitrofluorobenzene . This suggests that our compound could also serve as a precursor in the synthesis of other complex molecules.
Medicinal Chemistry
4-Fluoroaniline is a common building block in medicinal chemistry and related fields . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . This indicates that our compound could also have potential applications in the development of new drugs or treatments.
Homogeneous Catalysis
4-Fluoroaniline has been evaluated for the production of ligands for homogeneous catalysis . Homogeneous catalysis is a type of catalysis in which the catalyst is in the same phase as the reactants. This suggests that our compound could also be used in similar applications.
Pharmacological Activities
Compounds with the N-acylhydrazone moiety, like our compound, have been found to exhibit diverse pharmacological activities, including anti-inflammatory, anticonvulsant, antiviral, and anticancer properties . This opens up a wide range of potential applications in the field of medicine and pharmacology.
properties
IUPAC Name |
4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c1-11-2-8-14(9-3-11)23(21,22)15(18(19)20)10-17-13-6-4-12(16)5-7-13/h2-10,17H,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQBVPHTDTSET-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline |
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